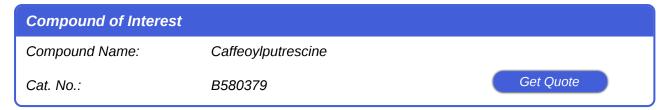


Application Notes and Protocols for N-Caffeoylputrescine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant species, including tobacco (Nicotiana tabacum) and red pepper (Capsicum annuum)[1][2]. As a member of the hydroxycinnamic acid amide family, it exhibits significant antioxidant properties[2][3]. This document provides detailed analytical standards, experimental protocols, and relevant biological data for N-Caffeoylputrescine to support research and development activities. A closely related compound, N-p-coumaroyl-N'-caffeoylputrescine (PCC), has been shown to possess biological activities against cancer and metabolic diseases, with HSP90AA1 identified as a key molecular target[4][5].

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of N-**Caffeoylputrescine** is presented below. This data is essential for the proper identification, quantification, and handling of the compound.



Property	Value	Reference(s)
Molecular Formula	C13H18N2O3	[6][7]
Molecular Weight	250.29 g/mol	[6][7]
CAS Number	26148-06-1, 29554-26-5 ((E)-isomer)	[6][7]
IUPAC Name	(E)-N-(4-aminobutyl)-3-(3,4- dihydroxyphenyl)prop-2- enamide	[6][7]
Purity (Commercial)	>98% (HPLC)	[3][7]
Solubility	Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Water solubility is estimated to be 2295 mg/L at 25°C.	[2][3][8]
Storage Conditions	Store at -20°C for up to one month or -80°C for up to six months, protected from light.	[1]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of N-**Caffeoylputrescine** using reverse-phase HPLC with UV detection.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm particle size)



· Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Trifluoroacetic acid)
- N-Caffeoylputrescine standard
- Methanol (for sample preparation)

Procedure:

- · Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard Solution Preparation:
 - Prepare a stock solution of N-Caffeoylputrescine in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
- HPLC Conditions:
 - o Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30°C



Detection Wavelength: 325 nm

Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	50	50
25	5	95
30	5	95
31	95	5

| 35 | 95 | 5 |

- Data Analysis:
 - Integrate the peak corresponding to N-Caffeoylputrescine.
 - Calculate the purity by dividing the peak area of N-Caffeoylputrescine by the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol provides a framework for the sensitive and selective quantification of N-Caffeoylputrescine in biological matrices.

Instrumentation:

- UHPLC or HPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- C18 analytical column



Reagents:

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- N-Caffeoylputrescine analytical standard
- Internal Standard (IS) a structurally similar compound not present in the sample

Procedure:

- Sample Preparation:
 - Perform a protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, tissue homogenate) to remove interferences.
 - Spike the sample with the internal standard.
 - Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- · LC Conditions:
 - Utilize a gradient elution similar to the HPLC method, optimized for speed and resolution on a UHPLC system.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For N-Caffeoylputrescine, negative mode ([M-H]⁻ at m/z 249.12) can be used[6].
 - Multiple Reaction Monitoring (MRM):
 - Select the precursor ion for N-Caffeoylputrescine (e.g., m/z 249.12).
 - Determine the optimal collision energy to generate characteristic product ions. Key fragment ions for hydroxycinnamic acids include m/z 179 (caffeoyl moiety) and m/z



135[6][9].

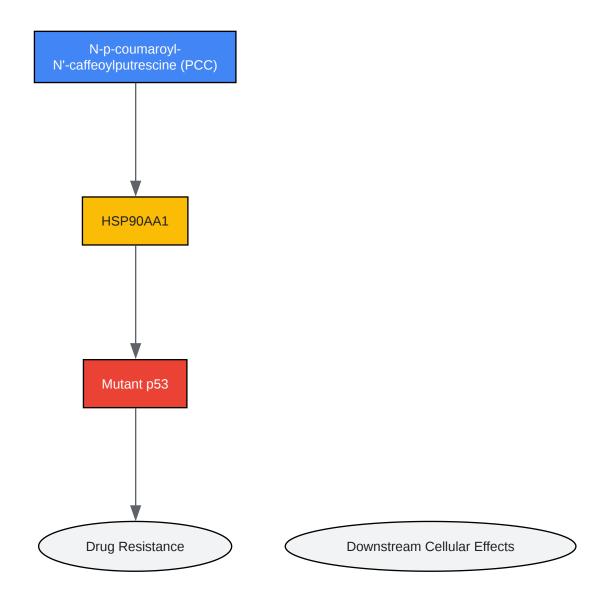
- Monitor at least two MRM transitions for confident quantification and qualification.
- Establish MRM transitions for the internal standard.
- · Quantification:
 - Generate a calibration curve using known concentrations of the N-Caffeoylputrescine standard.
 - Calculate the concentration of N-Caffeoylputrescine in the samples based on the peak area ratio to the internal standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for N-**Caffeoylputrescine** are not extensively detailed in the available literature, research on the structurally similar compound N-p-coumaroyl-N'-**caffeoylputrescine** (PCC) has identified a significant interaction with Heat Shock Protein 90 (HSP90AA1)[4][5]. PCC modulates HSP90AA1, which in turn affects the expression of mutant p53 (Mut-p53). This interaction can reduce adriamycin-induced drug resistance in cancer cells[4][5]. This suggests a potential therapeutic application in oncology.

Below is a diagram illustrating the proposed signaling pathway for the related compound, PCC.





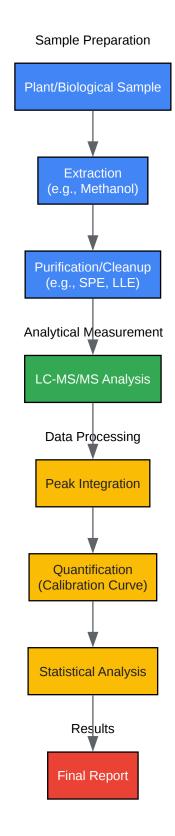
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Caption: Proposed signaling pathway for N-p-coumaroyl-N'-caffeoylputrescine (PCC).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of N-Caffeoylputrescine from a biological or plant matrix.





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Caption: General workflow for N-Caffeoylputrescine analysis.



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